Cas no 138876-26-3 (3,8-dimethyl-3-(4-methyl-pent-3-enyl)-3,11-dihydro-pyrano[3,2-a]carbazol-9-ol)

3,8-dimethyl-3-(4-methyl-pent-3-enyl)-3,11-dihydro-pyrano[3,2-a]carbazol-9-ol structure
138876-26-3 structure
Product name:3,8-dimethyl-3-(4-methyl-pent-3-enyl)-3,11-dihydro-pyrano[3,2-a]carbazol-9-ol
CAS No:138876-26-3
MF:C23H25NO2
MW:347.4501
CID:2010147
PubChem ID:375148

3,8-dimethyl-3-(4-methyl-pent-3-enyl)-3,11-dihydro-pyrano[3,2-a]carbazol-9-ol Chemical and Physical Properties

Names and Identifiers

    • 3,8-dimethyl-3-(4-methyl-pent-3-enyl)-3,11-dihydro-pyrano[3,2-a]carbazol-9-ol
    • D,L-9-Hydroxymahanimbicin
    • Isomahanine
    • Pyrafoline D
    • pyrayafoline D
    • Pyrayafoline-D
    • MLS000876952
    • NCI60_018846
    • MEGxp0_000256
    • 138876-26-3
    • SCHEMBL13142235
    • 3,8-dimethyl-3-(4-methylpent-3-en-1-yl)-3H,11H-pyrano[3,2-a]carbazol-9-ol
    • CHEMBL498436
    • NSC-654282
    • FS-7578
    • SMR000440597
    • 3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol
    • Pyrano[3,2-a]carbazol-9-ol, 3,11-dihydro-3,8-dimethyl-3-(4-methyl-3-penten-1-yl)-
    • HMS2267A14
    • NSC654282
    • 3,8-dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazol-9-ol
    • BRD-A44224497-001-01-9
    • ACon1_001184
    • AKOS027326753
    • 144606-95-1
    • Pyrayafoline D
    • 3,8-DIMETHYL-3-(4-METHYLPENT-3-EN-1-YL)-11H-PYRANO[3,2-A]CARBAZOL-9-OL
    • HY-111523
    • DA-74568
    • Inchi: InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-17-21(26-23)8-7-16-18-12-15(3)20(25)13-19(18)24-22(16)17/h6-9,11-13,24-25H,5,10H2,1-4H3
    • InChI Key: WWXYBSVWYPHUPZ-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1O)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C

Computed Properties

  • Exact Mass: 347.188529040g/mol
  • Monoisotopic Mass: 347.188529040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.2Ų
  • XLogP3: 6.3

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.